N-(3-Chloropyridin-2-yl)piperidine-4-carboxamide
Description
N-(3-Chloropyridin-2-yl)piperidine-4-carboxamide is a synthetic small molecule featuring a piperidine ring linked to a carboxamide group, which is further substituted with a 3-chloropyridin-2-yl moiety. This structure confers versatility in biological interactions, particularly in targeting enzymes and receptors involved in diseases such as cancer, viral infections, and neurological disorders.
Properties
Molecular Formula |
C11H14ClN3O |
|---|---|
Molecular Weight |
239.70 g/mol |
IUPAC Name |
N-(3-chloropyridin-2-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C11H14ClN3O/c12-9-2-1-5-14-10(9)15-11(16)8-3-6-13-7-4-8/h1-2,5,8,13H,3-4,6-7H2,(H,14,15,16) |
InChI Key |
RAZCECFWNKHJGO-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C(=O)NC2=C(C=CC=N2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chloropyridin-2-yl)piperidine-4-carboxamide typically involves the reaction of 3-chloropyridine-2-carboxylic acid with piperidine. The reaction is carried out under specific conditions to ensure the formation of the desired product. One common method involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the carboxylic acid and the amine group of piperidine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
N-(3-Chloropyridin-2-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
N-(3-Chloropyridin-2-yl)piperidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is used in the development of new pharmaceuticals due to its potential biological activity.
Biology: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of N-(3-Chloropyridin-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Anti-Angiogenic and Anticancer Analogs
Compound: N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide
- Key Features :
- Activity: Compounds 10a, 10b, 10c, 12b, 14b, and 14c (derivatives) showed regression of microvessel proliferation, indicating potent anti-angiogenic effects . Limited evidence of direct antitumor activity; further studies required to assess apoptosis induction in tumor vasculature .
- Structural Divergence :
- The 3-chloropyridin-2-yl group in the target compound is replaced with a pyrimidine-pyridine system, enhancing DNA interaction but reducing selectivity for specific kinase targets.
Insecticidal Carboxamides
Compound : 3-Bromo-1-(3-chloropyridin-2-yl)-N-(4-ethoxyphenyl)-1H-pyrazole-5-carboxamide (Compound I)
- Key Features: Pyrazole-thiazole core with 3-chloropyridin-2-yl and ethoxyphenyl groups. Acts as a Ryanodine receptor (RyR) inhibitor, disrupting insect calcium channels .
- Activity: Crystal structure analysis reveals a near-perpendicular orientation between pyrazole and 3-chloropyridin-2-yl groups, optimizing steric interactions with RyR .
- Comparison :
- Both compounds share the 3-chloropyridin-2-yl motif, but the pyrazole-thiazole scaffold in Compound I enhances insecticidal specificity, unlike the piperidine-carboxamide core of the target compound.
Kinase Inhibitors
Compound: 1-(5-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-N-(3-phenoxyphenyl)piperidine-4-carboxamide
- Key Features :
- Activity: Non-ATP competitive binding, enabling selectivity in kinase inhibition .
- Comparison :
- The target compound lacks the pyrrolo-pyrimidine system, which is critical for LIMK2 binding. Piperidine-4-carboxamide derivatives with bulkier aromatic groups may exhibit broader kinase inhibition.
Antiviral Derivatives
Compound: (R)-N-((5-(3-(1-(5-(Azetidin-3-ylamino)-2-methylbenzamido)ethyl)phenyl)thiophen-2-yl)methyl)piperidine-4-carboxamide (Compound 35)
- Key Features :
- Activity :
- Comparison :
- The 3-chloropyridin-2-yl group in the target compound may enhance binding to viral proteases, but Compound 35’s azetidine-thiophene system improves solubility and target engagement.
Structural Analogues in Catalogs
Examples :
- N-(3-Hydroxy-2-iodopyridin-4-yl)pivalamide (MFCD: 30559692) .
- N-(4-Chloro-5-fluoro-3-iodopyridin-2-yl)pivalamide (MFCD: 30559705) .
- Key Features :
- Halogenated pyridine cores with pivalamide groups.
- Comparison :
- These catalogued compounds lack the piperidine-carboxamide linkage but highlight the pharmacological relevance of halogenated pyridine derivatives in drug design.
Data Tables
Table 1: Structural and Functional Comparison
Research Findings and Implications
- Substituent-Driven Activity : The 3-chloropyridin-2-yl group enhances target binding in kinase and protease inhibitors, but its efficacy depends on auxiliary substituents (e.g., pyrimidine in anti-angiogenic compounds , thiophene in antivirals ).
- Therapeutic Potential: Piperidine-4-carboxamide derivatives show promise in diverse applications, but N-(3-Chloropyridin-2-yl)piperidine-4-carboxamide requires further validation for specific indications like oncology or virology.
- Structural Optimization : Bulkier aromatic groups (e.g., naphthalene in SARS-CoV-2 inhibitors ) improve solubility and selectivity, suggesting avenues for modifying the target compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
